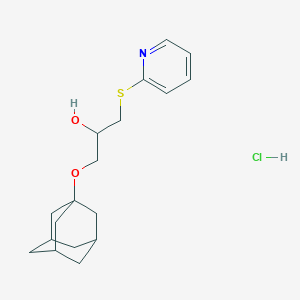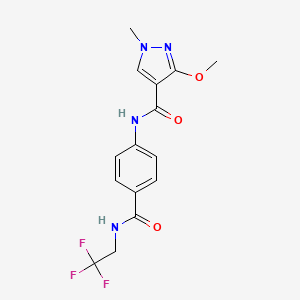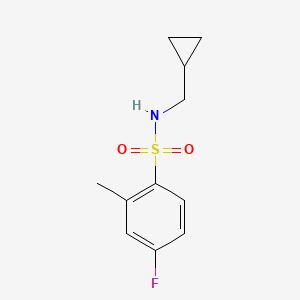
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or disrupting cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can modulate various biochemical and physiological processes in vitro. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments include its potential therapeutic applications and its relatively simple synthesis method. However, its limitations include its limited solubility in water and its potential toxicity to cells.
Future Directions
There are several future directions for research on 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. These include:
1. Further studies on its mechanism of action to better understand how it works.
2. Exploration of its potential as a therapeutic agent for various diseases.
3. Investigation of its potential applications in material science.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its potential toxicity to cells and its effects on the environment.
Conclusion:
In conclusion, 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves the reaction of pyridine-2-thiol with 3-bromo-prop-1-ene in the presence of potassium carbonate. The resulting product is then reacted with 1-adamantanol in the presence of trifluoroacetic acid to yield the final product.
Scientific Research Applications
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been shown to exhibit antiviral, antibacterial, and anticancer activities in vitro.
properties
IUPAC Name |
1-(1-adamantyloxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S.ClH/c20-16(12-22-17-3-1-2-4-19-17)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18;/h1-4,13-16,20H,5-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBUPBSYSEXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CSC4=CC=CC=N4)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2840140.png)
![2-[2-(1H-Imidazol-5-yl)ethyl]guanidine;sulfuric acid](/img/structure/B2840141.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840143.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2840144.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2840147.png)



![2-(8-Oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride](/img/structure/B2840152.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2840155.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2840156.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)